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Compound of Interest

Compound Name: Zalunfiban dihydrochloride

Cat. No.: B8180640 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Zalunfiban, also known as RUC-4, is a potent and selective small-molecule antagonist of the

platelet integrin receptor αIIbβ3 (also known as glycoprotein IIb/IIIa).[1][2] It is under

investigation as a pre-hospital therapeutic agent for ST-segment elevation myocardial infarction

(STEMI), designed for rapid administration to inhibit platelet aggregation and restore blood

flow.[3][4] This technical guide provides a detailed overview of the chemical structure and

synthesis of Zalunfiban, intended for researchers and professionals in drug development.

Chemical Structure and Properties
Zalunfiban is a complex heterocyclic molecule with the systematic IUPAC name 2-amino-N-(5-

(5-oxo-7-(piperazin-1-yl)-5H-[1][5][6]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl)acetamide. Its

chemical and physical properties are summarized in the table below.
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Property Value Reference

Molecular Formula C₁₆H₁₈N₈O₂S

Molecular Weight 386.43 g/mol

CAS Number 1448313-27-6 [7]

SMILES
C1CN(CCN1)c2cc(=O)n3c(n2)

sc(-c4cc(cnc4)NC(=O)CN)n3

Solubility
60-80 mg/mL in aqueous

solutions
[2][8]

Mechanism of Action: Platelet Aggregation
Inhibition
Zalunfiban's therapeutic effect stems from its ability to block the final common pathway of

platelet aggregation. Platelet activation, triggered by various agonists such as thrombin, ADP,

and thromboxane A2, leads to a conformational change in the αIIbβ3 integrin receptor. This

change enables the receptor to bind fibrinogen, which acts as a bridge between platelets,

leading to the formation of a thrombus. Zalunfiban binds to the αIIbβ3 receptor, preventing the

binding of fibrinogen and thereby inhibiting platelet aggregation.[3][4]
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Caption: Mechanism of action of Zalunfiban in inhibiting platelet aggregation.

Synthesis of Zalunfiban (RUC-4)
The synthesis of Zalunfiban is a multi-step process. The following is a general outline of a

potential synthetic route based on the structure of the molecule. Specific details regarding

reagents, reaction conditions, and yields would be found in detailed synthetic chemistry

publications.

A plausible retrosynthetic analysis suggests the disconnection of the final molecule into three

key building blocks: a substituted pyridine derivative, a thiadiazole-pyrimidine core, and a

piperazine moiety.
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Caption: A potential synthetic pathway for Zalunfiban (RUC-4).

Experimental Protocols
Detailed experimental protocols for the synthesis of Zalunfiban (RUC-4) are not extensively

available in the public domain but are referenced in the supplementary materials of the primary

research article by Li et al. in Arteriosclerosis, Thrombosis, and Vascular Biology. The following

are generalized experimental procedures for key reaction types that would be involved in the

synthesis.
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General Procedure for Cyclization to form Thiadiazole-Pyrimidine Core (B to I1): A substituted

thiourea derivative is reacted with a suitable cyclizing agent, such as a halo-dicarbonyl

compound, in an appropriate solvent (e.g., ethanol, DMF). The reaction mixture is typically

heated to reflux for several hours. Upon completion, the product is isolated by filtration or

extraction and purified by recrystallization or column chromatography.

General Procedure for Nucleophilic Aromatic Substitution (C to I1): The thiadiazole-pyrimidine

intermediate containing a suitable leaving group (e.g., a halogen) is reacted with piperazine in

a polar aprotic solvent (e.g., DMSO, NMP) at an elevated temperature. A base, such as

potassium carbonate or triethylamine, may be added to facilitate the reaction. The product is

isolated by aqueous workup and purified by chromatography.

General Procedure for Amide Coupling (I1 and I2 to Zalunfiban): The functionalized pyridine

intermediate (containing a carboxylic acid or its activated derivative) is coupled with the

thiadiazole-pyrimidine amine intermediate. Standard peptide coupling reagents, such as HATU

or HOBt/EDC, are employed in a solvent like DMF or DCM. The reaction is typically stirred at

room temperature until completion. The final product, Zalunfiban, is purified by preparative

HPLC.

Quantitative Data
The following tables summarize key quantitative data related to the biological activity and

pharmacokinetics of Zalunfiban.

Table 1: In Vitro Activity of Zalunfiban
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Parameter Value Species
Assay
Conditions

Reference

IC₅₀ 45 nM Human
Platelet αIIbβ3

antagonism
[9]

IC₅₀ 40 ± 9 nM Human

ADP-induced

platelet

aggregation

(without aspirin)

[9]

IC₅₀ 37 ± 5 nM Human

ADP-induced

platelet

aggregation (with

aspirin)

[9]

Table 2: Pharmacokinetic Parameters of Zalunfiban in Non-Human Primates (Intramuscular

Administration)

Dose
(mg/kg)

Cₘₐₓ
(ng/mL)

Tₘₐₓ (min) T₁/₂ (hours)
Bioavailabil
ity

Reference

1.0 - 15 0.28 - 0.56 1.2 [9]

1.93 - 5-15 0.28 - 0.56 0.60 - 0.88 [9]

3.86 - 5-15 0.28 - 0.56 0.60 - 0.88 [9]

Table 3: Pharmacokinetic Parameters of Zalunfiban in STEMI Patients (Subcutaneous

Administration)

Dose (mg/kg) Mean Cₘₐₓ (ng/mL) Median Tₘₐₓ (min) Reference

0.075 96.7 ± 26.0 15 [10]

0.090 152.4 ± 114.0 15 [10]

0.110 129.8 ± 23.3 15 [10]
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Conclusion
Zalunfiban (RUC-4) is a promising antiplatelet agent with a well-defined chemical structure and

a mechanism of action that targets the final common pathway of platelet aggregation. While

detailed, publicly available synthetic protocols are limited, the molecular architecture suggests

a feasible multi-step synthesis involving key heterocyclic intermediates. The available

quantitative data from preclinical and clinical studies highlight its potent in vitro activity and

rapid pharmacokinetic profile, supporting its development for the acute treatment of myocardial

infarction. Further research and publication of detailed synthetic methodologies will be valuable

for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Zalunfiban (RUC-4): A Technical Guide to its Chemical
Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8180640#zalunfiban-ruc-4-chemical-structure-and-
synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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